Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate
Description
Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate is a thiophene-based compound featuring a 2-fluorophenyl-substituted piperazine moiety linked via a thiourea (-NH-CS-N-) bridge.
Properties
IUPAC Name |
methyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S2/c1-23-16(22)15-13(6-11-25-15)19-17(24)21-9-7-20(8-10-21)14-5-3-2-4-12(14)18/h2-6,11H,7-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRNQADFEVXROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene-2-carboxylate derivative. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitution reactions might involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Piperazine derivatives.
Substitution: : Substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may have biological activity, potentially serving as a lead compound for drug development.
Medicine: : It could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: : The compound might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The exact mechanism by which Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Key Findings and Implications
Thiourea vs.
Substituent Effects : The 2-fluorophenyl group on piperazine balances electron-withdrawing properties and metabolic stability. Trifluoromethyl or methoxy substituents (e.g., in ) may further optimize pharmacokinetics .
Core Heterocycle: Thiophene offers synthetic versatility, while indole () or pyridopyrimidinone () cores provide distinct electronic profiles for target engagement.
Biological Activity
Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18FN3O2S
- Molecular Weight : 335.39 g/mol
The presence of a thiophene ring, a piperazine moiety, and a fluorophenyl group contributes to its unique pharmacological properties.
Research indicates that compounds containing piperazine and thiophene structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : The incorporation of the piperazine ring is known to enhance antimicrobial properties. Studies have shown that similar compounds demonstrate significant inhibition against various bacterial strains and fungi .
- Anticancer Properties : Compounds with a thiophene backbone have been associated with anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related piperazine derivatives against multiple pathogens. The results indicated that modifications in the piperazine structure significantly impacted the Minimum Inhibitory Concentration (MIC) values, suggesting that the fluorophenyl substitution enhances activity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | 16 | Candida albicans |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited cell proliferation in MCF7 breast cancer cells. The study utilized both cell viability assays and apoptosis detection methods to confirm the compound's effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
